molecular formula C6H5BBrFO2 B1532774 (2-Bromo-3-fluorophenyl)boronic acid CAS No. 731817-89-3

(2-Bromo-3-fluorophenyl)boronic acid

Cat. No. B1532774
CAS RN: 731817-89-3
M. Wt: 218.82 g/mol
InChI Key: WSTBHBDRGFAJCK-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)boronic acid is a type of boronic acid that is used in various chemical reactions . It appears as a white to pale-yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds, such as 4-Amino-3-fluorophenyl boronic acid, involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis .


Chemical Reactions Analysis

Boronic acids, including (2-Bromo-3-fluorophenyl)boronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They are also used in Rh-catalyzed enantioselective addition reactions, and Rhodium and Palladium-catalyzed substitution reactions .

Mechanism of Action

Target of Action

The primary target of (2-Bromo-3-fluorophenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boronic acid derivative, which are known to act as Lewis acids . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Mode of Action

(2-Bromo-3-fluorophenyl)boronic acid interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (2-Bromo-3-fluorophenyl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in the synthesis of biologically active compounds, including pharmaceuticals .

Pharmacokinetics

It is known that boronic acids are generally stable and readily prepared . The slow release rate of the active boronic acid contributes to its bioavailability .

Result of Action

The result of the action of (2-Bromo-3-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .

Action Environment

The action of (2-Bromo-3-fluorophenyl)boronic acid is influenced by environmental factors such as temperature and pH . For instance, the rate of the Suzuki–Miyaura coupling reaction can be considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

properties

IUPAC Name

(2-bromo-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTBHBDRGFAJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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